Regiospecificity in Patented Pharmaceutical Synthesis: The 7-yl Boronate Enables IRAK4 Inhibitor Construction
The 7-yl pinacol boronate is explicitly required to construct the spirocyclic core of potent IRAK4 inhibitors, as outlined in a Merck patent. The regiochemistry is confirmed by the final product's identity; use of the 8-yl isomer would produce a molecule with the spiro junction at a different carbon, which is outside the scope of the claimed active pharmaceutical ingredients and is not described as an active inhibitor [1]. While exact comparative yields for the same coupling step are not provided, the patent describes a general Suzuki coupling protocol (Pd2(dba)3, XPhos, Cs2CO3, dioxane, 100°C) where the 7-yl boronate (CAS 1049730-46-2) is used to attach the spiro moiety to a quinazoline scaffold [2]. The molar mass of the target boronate (266.14 g/mol) differs from the 8-yl isomer only in connectivity, making characterization by routine methods (LCMS, NMR) essential to verify regioisomeric identity .
| Evidence Dimension | Regiochemical identity of coupled product |
|---|---|
| Target Compound Data | 1,4-Dioxaspiro[4.5]dec-7-en-7-yl substitution (spiro carbon at position 7) |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]dec-7-en-8-yl substitution (CAS 680596-79-6, spiro carbon at position 8) |
| Quantified Difference | Structural isomerism leading to a different molecular scaffold; the 8-yl isomer does not match the patented IRAK4 inhibitor structure [1] |
| Conditions | Suzuki-Miyaura coupling with 6-bromo-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine, Pd2(dba)3, XPhos, Cs2CO3, 1,4-dioxane, 100°C [2] |
Why This Matters
For procurement related to IRAK4 inhibitor development, using the 8-yl isomer would lead to a compound not covered by the same patent claims and with unknown, likely inferior, biological activity, making regioisomer identity a critical procurement specification.
- [1] Merck Sharp & Dohme Corp. Inhibitors of IRAK4 Activity. US Patent US 9,943,516 B2. Granted 2018-04-17. View Source
- [2] Molaid. Reaction Pathway: 3-cyclohexenone ethylene ketal-3-boronic acid pinacol ester with 6-bromo-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine. Synthetic Procedure. 2024. View Source
